molecular formula C24H34ClN3O7S2 B6486064 methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216835-18-5

methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6486064
CAS No.: 1216835-18-5
M. Wt: 576.1 g/mol
InChI Key: VDRDHUAWQIQBEX-UHFFFAOYSA-N
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Description

The compound "methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride" is a synthetic molecule belonging to the tetrahydrothieno[2,3-c]pyridine carboxylate family. Its structure features a sulfamoylbenzamido substituent at position 2, an ethyl group at position 6, and a methyl ester at position 3, with a hydrochloride salt enhancing solubility.

Properties

IUPAC Name

methyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O7S2.ClH/c1-5-26-11-10-19-20(16-26)35-23(21(19)24(29)34-4)25-22(28)17-6-8-18(9-7-17)36(30,31)27(12-14-32-2)13-15-33-3;/h6-9H,5,10-16H2,1-4H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRDHUAWQIQBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClN3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation Reaction

4-(Chlorosulfonyl)benzoic acid is reacted with bis(2-methoxyethyl)amine in dichloromethane at 0–5°C. Triethylamine acts as a base to neutralize HCl byproducts. The reaction achieves >85% yield when conducted under inert atmosphere to prevent hydrolysis.

Amide Coupling

The sulfonylated benzoic acid is activated with thionyl chloride to form the acyl chloride, which subsequently reacts with the amine group of the thieno[2,3-c]pyridine core. Catalytic DMAP in anhydrous THF at 40°C drives the coupling to completion within 12 hours.

Esterification and Final Modification

The methyl ester at position 3 is introduced early in the synthesis to protect the carboxylic acid functionality. Ambeed’s protocols for analogous thiazolecarboxylates demonstrate that esterification via Fischer–Speier reaction (HCl/MeOH, reflux) achieves near-quantitative conversion. Post-coupling, the hydrochloride salt is precipitated by adding excess HCl to the reaction mixture, followed by cooling to 0–5°C and filtration.

Critical Process Parameters

ParameterOptimal RangeImpact on Yield/Purity
Cyclization Temperature65–75°C<70°C reduces byproducts
Sulfonylation SolventAnhydrous DCMPrevents hydrolysis
Coupling CatalystDMAP (5 mol%)Accelerates amide formation
Salt Precipitation pH1.5–2.0 (HCl)Maximizes crystallinity

Purification and Characterization

Final purification employs a tandem of solvent extraction (dichloroethane/water) and recrystallization from ethanol/water mixtures. HPLC analysis confirms >99% chemical purity, while NMR (¹H, ¹³C) and HRMS validate structural integrity. Residual solvents are controlled to <300 ppm via vacuum drying at 40°C .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : The compound may inhibit specific kinases or proteases involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells. This mechanism highlights its therapeutic potential against various cancers.
    • Antimicrobial Properties : Given its sulfonamide structure, it may exhibit antimicrobial activity, making it a candidate for developing new antibiotics or antimicrobial agents.
  • Biological Studies
    • Enzyme Inhibition : Research has indicated that compounds with similar structures can inhibit enzymes crucial for disease progression. This property makes it a subject of interest in drug development targeting specific diseases.
    • Cellular Interaction Studies : The compound's ability to interact with biological targets allows for studies on its effects on cellular processes and signaling pathways.
  • Material Science
    • Advanced Materials : The unique chemical properties may allow the compound to be used in creating advanced materials with specific functionalities, such as sensors or drug delivery systems.

Case Study 1: Anticancer Mechanism

A study exploring the inhibition of specific kinases by compounds similar to methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride demonstrated significant apoptosis induction in cancer cell lines. This suggests that further exploration into its structure-activity relationship could yield potent anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of sulfonamide derivatives revealed that compounds with structural similarities exhibit broad-spectrum activity against various pathogens. This opens avenues for developing new antibiotics based on the compound's structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl and benzamido groups play crucial roles in binding to these targets, modulating their activity. The thieno[2,3-c]pyridine core may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds provide critical insights into the functional and pharmacological implications of substituent variations:

Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

  • Molecular Formula : C₃₀H₃₁ClN₂O₆S
  • 3,4-Dimethoxybenzamido substituent: Introduces electron-donating groups that may influence aromatic stacking interactions. Ethyl ester: Modifies metabolic stability compared to methyl esters.
  • Safety Data : Requires precautions against heat and ignition sources (P210) .

Methyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

  • Molecular Formula : C₃₀H₂₇ClN₂O₄S
  • Key Features :
    • 4-Benzoylbenzamido group : A bulky aromatic substituent that may sterically hinder target binding but enhance UV absorption for analytical detection.
    • Benzyl group at position 6 : Similar to the ethyl group in the target compound but with higher hydrophobicity.
    • Methyl ester : Likely to confer faster metabolic clearance than ethyl esters .

Target Compound: Methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

  • 6-Ethyl group: Balances lipophilicity between benzyl (more hydrophobic) and smaller alkyl groups. Methyl ester: Offers intermediate metabolic stability compared to bulkier esters.

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Notes
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride C₃₀H₃₁ClN₂O₆S 595.1 3,4-Dimethoxybenzamido, benzyl, ethyl ester Safety: Heat-sensitive
Methyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride C₃₀H₂₇ClN₂O₄S 547.1 4-Benzoylbenzamido, benzyl, methyl ester N/A
This compound Not explicitly provided ~600 (estimated) N,N-bis(2-methoxyethyl)sulfamoyl, ethyl, methyl ester Hypothesized improved solubility

Key Observations:

Substituent Impact :

  • The sulfamoyl group in the target compound likely enhances aqueous solubility compared to benzoyl or dimethoxybenzamido groups .
  • Ethyl and benzyl groups at position 6 modulate pharmacokinetics; ethyl may reduce toxicity compared to benzyl .

Q & A

Q. What are the key methodological considerations for synthesizing this compound?

Synthesis requires multi-step organic reactions, including sulfamoylation, benzamidation, and heterocyclic ring formation. Critical steps include:

  • Sulfamoyl group introduction : Use N,N-bis(2-methoxyethyl)sulfamoyl chloride under anhydrous conditions with a base (e.g., potassium carbonate) to minimize hydrolysis .
  • Benzamide coupling : Activate the carboxylic acid group (e.g., via trichloroisocyanuric acid (TCICA) or pivaloyl chloride) to form the benzamido intermediate .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol ensures separation of polar byproducts. Confirm purity via HPLC (>95%) and elemental analysis .

Q. How should researchers characterize this compound’s structural integrity?

  • Spectroscopic analysis : Use 1H^1H- and 13C^{13}C-NMR to verify sulfamoyl and tetrahydrothienopyridine moieties. Key signals include downfield shifts for the sulfonamide (δ 3.4–3.6 ppm for methoxyethyl groups) and aromatic protons (δ 7.8–8.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]+^+) with <2 ppm error .
  • X-ray crystallography : For absolute configuration confirmation, grow single crystals in ethanol/water mixtures at 4°C .

Q. What safety protocols are essential for handling this compound?

  • Hazard mitigation : While GHS classification may not be available for novel compounds, assume acute toxicity (Category 4) based on structural analogs (e.g., benzamide hydrochlorides). Use fume hoods, nitrile gloves, and PPE .
  • Storage : Keep desiccated at –20°C in amber vials to prevent hydrolysis of the sulfamoyl group .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s bioactivity?

  • In vitro assays :
    • Enzyme inhibition : Use fluorogenic substrates (e.g., for kinases or proteases) with IC50_{50} determination via dose-response curves (n ≥ 3 replicates) .
    • Antioxidant activity : Apply DPPH or β-carotene assays, comparing to standards like BHA. Normalize data to molar extinction coefficients .
  • Cell-based studies : Optimize dosing using MTT assays (24–72 hr exposure) and include vehicle controls (e.g., DMSO ≤0.1%) to rule out solvent toxicity .

Q. How should data contradictions in pharmacological studies be addressed?

  • Source identification :
    • Batch variability : Compare synthesis lots via LC-MS to detect impurities (e.g., de-ethylated byproducts) .
    • Assay interference : Test compound autofluorescence in fluorogenic assays or chelation with metal ions (e.g., Fe2+^{2+}) .
  • Statistical resolution : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use Cohen’s d to quantify effect sizes in conflicting datasets .

Q. What methodologies assess this compound’s environmental impact?

  • Degradation studies :
    • Hydrolytic stability : Incubate in pH 7.4 buffer (37°C) and monitor via LC-MS over 48 hr. Look for sulfamoyl cleavage products .
    • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify half-life using first-order kinetics .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC50_{50} values .

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